tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
CAS No.:
Cat. No.: VC15924271
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O3 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9- |
| Standard InChI Key | ZWLIUPKGGBVTNI-DHDCSXOGSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N\O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO |
Introduction
Structural Characteristics and Molecular Properties
Core Indole Scaffold and Substituent Configuration
The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as the foundational framework for this compound. The tert-butyl carbamate group at the 1-position introduces steric bulk and protects the nitrogen atom, a common strategy in medicinal chemistry to modulate reactivity and bioavailability . At the 6-position, the (Z)-hydroxyiminomethyl group (-CH=N-OH) introduces a planar, conjugated system that may participate in hydrogen bonding and metal coordination, influencing both chemical reactivity and biological interactions .
The (Z)-configuration of the hydroxyimino group refers to the spatial arrangement where the hydroxyl oxygen and the indole ring are on the same side of the double bond. This stereochemistry can significantly impact molecular interactions, as demonstrated in studies of analogous imine-containing compounds .
Comparative Molecular Analysis
The molecular formula of tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate is C₁₅H₁₈N₂O₃, with a molecular weight of 274.32 g/mol. Key structural differences between this compound and related indole derivatives are summarized below:
The hydroxyiminomethyl group distinguishes the target compound through its ability to engage in tautomerism and coordinate transition metals, properties absent in hydroxymethyl analogs .
Synthetic Pathways and Optimization Strategies
Indole Core Construction
The synthesis of indole derivatives typically employs the Fischer indole synthesis or Buchwald-Hartwig amination, followed by functionalization at specific positions . For tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate, a plausible route involves:
-
Indole Formation: Cyclization of a substituted phenylhydrazine precursor to generate the 6-bromoindole intermediate.
-
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group at the 1-position using di-tert-butyl dicarbonate under basic conditions .
-
Aldehyde Introduction: Lithiation-halogen exchange at position 6, followed by formylation to yield 6-formylindole-1-carboxylate .
-
Oxime Formation: Reaction of the aldehyde with hydroxylamine hydrochloride to generate the (Z)-hydroxyiminomethyl group, with stereochemical control achieved via pH adjustment .
Industrial-Scale Considerations
Continuous flow chemistry and microreactor systems could enhance the scalability and safety of the formylation and oximation steps, minimizing side reactions and improving yield . For instance, the use of immobilized reagents in flow systems has been successfully applied in the synthesis of tert-butyl 6-(hydroxymethyl)indole-1-carboxylate , suggesting adaptability for the target compound.
Reactivity and Functional Transformations
Tautomerism and Metal Coordination
The hydroxyiminomethyl group exhibits keto-enol tautomerism, existing in equilibrium between the imine (CH=N-OH) and nitroso (CH₂-N=O) forms. This equilibrium is pH-dependent, with the imine form predominating under acidic conditions . The lone pairs on the imine nitrogen and hydroxyl oxygen enable coordination to metal ions, a property exploited in catalysis and metalloenzyme inhibition studies .
Nucleophilic and Electrophilic Reactions
-
Nucleophilic Attack: The imine nitrogen can undergo alkylation or acylation, though steric hindrance from the tert-butyl group may limit reactivity at the 1-position .
-
Electrophilic Substitution: The indole’s 4- and 7-positions remain susceptible to electrophilic aromatic substitution, enabling further functionalization .
Industrial Applications and Future Directions
Pharmaceutical Intermediate
This compound could serve as a precursor to kinase inhibitors or antiviral agents, leveraging the indole scaffold’s prevalence in drug discovery. For example, indole-based compounds constitute 40% of all small-molecule kinase inhibitors approved by the FDA .
Material Science Applications
The conjugated imine system offers potential as a ligand in photoluminescent metal-organic frameworks (MOFs) or as a redox-active component in organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume